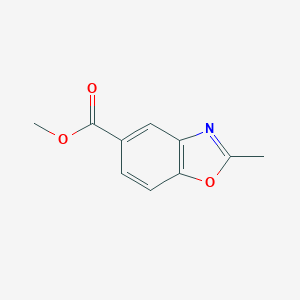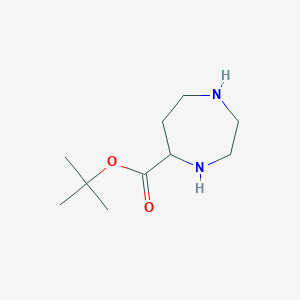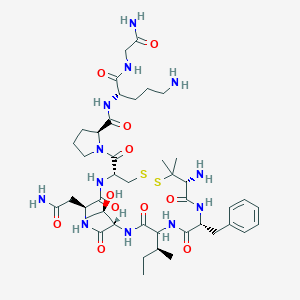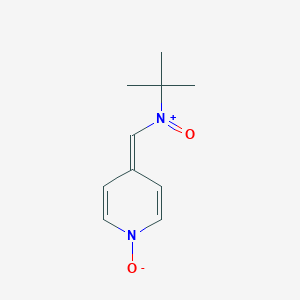
1-Amino-3-(1,3-benzothiazol-2-yl)urea
Descripción general
Descripción
1-Amino-3-(1,3-benzothiazol-2-yl)urea, also known as ABTU, is a chemical compound used in peptide synthesis as a coupling reagent. It is a white crystalline solid that is soluble in water and organic solvents. ABTU is widely used in the pharmaceutical industry due to its high efficiency and low toxicity.
Mecanismo De Acción
1-Amino-3-(1,3-benzothiazol-2-yl)urea works by activating the carboxyl group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction forms a peptide bond, which links the two amino acids together. 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a more efficient coupling reagent than other reagents because it forms a more stable intermediate, which reduces the formation of unwanted by-products.
Efectos Bioquímicos Y Fisiológicos
1-Amino-3-(1,3-benzothiazol-2-yl)urea has no known biochemical or physiological effects. It is a non-toxic compound that is safe for use in the laboratory. However, it is important to handle 1-Amino-3-(1,3-benzothiazol-2-yl)urea with care and follow proper safety protocols to avoid any potential hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-3-(1,3-benzothiazol-2-yl)urea has several advantages over other coupling reagents. It is highly efficient, which reduces the formation of unwanted by-products and increases the yield of the desired product. It is also easy to use and has a low toxicity, which makes it safe for use in the laboratory. However, 1-Amino-3-(1,3-benzothiazol-2-yl)urea has some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid. It is also not suitable for the synthesis of peptides with N-terminal cysteine residues.
Direcciones Futuras
There are several future directions for the use of 1-Amino-3-(1,3-benzothiazol-2-yl)urea in peptide synthesis. One area of research is the development of new coupling reagents that are more efficient and have fewer limitations than 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Another area of research is the synthesis of peptides with novel structures and functions using 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Additionally, 1-Amino-3-(1,3-benzothiazol-2-yl)urea can be used in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.
Conclusion
In conclusion, 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a highly efficient and safe coupling reagent that is widely used in peptide synthesis. It has no known biochemical or physiological effects and is easy to use. However, it has some limitations and is not suitable for the synthesis of certain peptides. Future research should focus on the development of new coupling reagents and the synthesis of novel peptides and peptidomimetics using 1-Amino-3-(1,3-benzothiazol-2-yl)urea.
Aplicaciones Científicas De Investigación
1-Amino-3-(1,3-benzothiazol-2-yl)urea is widely used as a coupling reagent in peptide synthesis. It is commonly used in the solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). 1-Amino-3-(1,3-benzothiazol-2-yl)urea is preferred over other coupling reagents due to its high efficiency, low toxicity, and ease of use. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Propiedades
Número CAS |
127188-39-0 |
|---|---|
Nombre del producto |
1-Amino-3-(1,3-benzothiazol-2-yl)urea |
Fórmula molecular |
C8H8N4OS |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
1-amino-3-(1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C8H8N4OS/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13) |
Clave InChI |
YLYUBIJVSLAFBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














